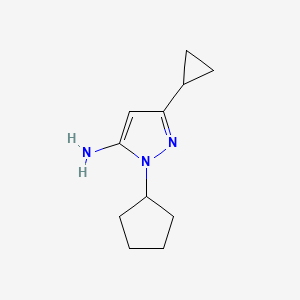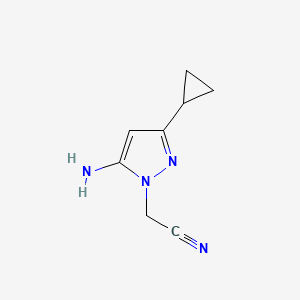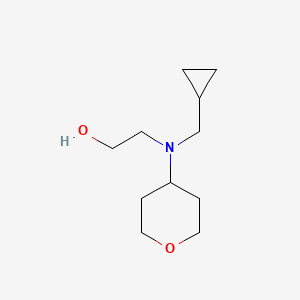
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of N-substituted hydroxylamines . The coupling of these with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “2-(Tetrahydro-2H-pyran-2-yloxy)ethanol” has a refractive index of 1.457 and a boiling point of 95 °C/22 mmHg .Applications De Recherche Scientifique
Nano α-Al2O3 Supported Ammonium Dihydrogen Phosphate Catalyst
Maleki and Ashrafi (2014) described an environmentally benign route for the synthesis of 2-amino-3-cyano-4-aryl-7,7-dimethyl-5,6,7,8-tetrahydrobenzo[b]pyrans using NH4H2PO4/Al2O3, which has relevance to the compound due to its structural similarities with tetrahydrobenzo[b]pyrans (Maleki & Ashrafi, 2014).
Synthesis of 2-Amino-4H-Pyrans
Zonouzi, Kazemi, and Nezamabadi (2006) reported an efficient synthesis of dimethyl, diethyl, and di-tert-butyl-2-(cyclohexylamino)-5-benzoyl-~phenyl-4H-pyran-3,4-dicarboxylates, highlighting the significance of cyclohexylamino in pyran synthesis, which is structurally related to the compound (Zonouzi, Kazemi, & Nezamabadi, 2006).
Eco-Friendly Multicomponent Reaction
Brahmachari and Banerjee (2014) developed an eco-friendly synthesis of functionalized 2-amino-3-cyano-4H-pyrans using urea as a novel organo-catalyst, which is relevant due to the structural connection to 2-amino-4H-pyrans (Brahmachari & Banerjee, 2014).
Divergent Synthesis of 2-C-Branched Pyranosides and Oxepines
Moore et al. (2014) explored the ring opening of cyclopropyl carbohydrates, leading to 2-C-(bromomethylene)pyranosides, which is relevant due to the involvement of cyclopropyl groups, similar to the compound in focus (Moore et al., 2014).
Potassium-Exchanged Zirconium Hydrogen Phosphate Catalysis
Rosati et al. (2016) reported the synthesis of functionalized 2-amino-4H-pyrans using potassium-exchanged zirconium hydrogen phosphate [α-Zr(KPO4)2], highlighting the synthesis of pyrans which is structurally relevant (Rosati et al., 2016).
Stereoselective Construction of Fused Polycyclic Ring Systems
Someswarao et al. (2018) developed a method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, again relevant due to the focus on pyran derivatives (Someswarao et al., 2018).
Mécanisme D'action
Target of Action
Tetrahydropyran derivatives are known to be commonly used in organic synthesis .
Mode of Action
Tetrahydropyran derivatives are known to interact with a variety of reactions .
Biochemical Pathways
Tetrahydropyran derivatives are known to be involved in various organic synthesis reactions .
Action Environment
It is known that tetrahydropyran is relatively stable at room temperature but may decompose under high temperatures, exposure to sunlight, or contact with oxygen .
Propriétés
IUPAC Name |
2-[cyclopropylmethyl(oxan-4-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-6-5-12(9-10-1-2-10)11-3-7-14-8-4-11/h10-11,13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGDOHAOMXNUAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCO)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



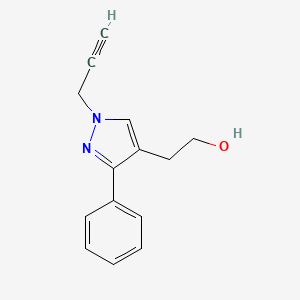
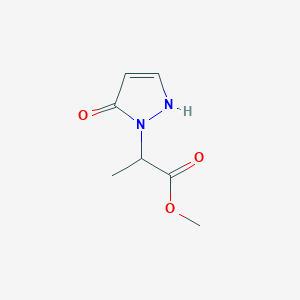
![Methyl 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1492799.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)

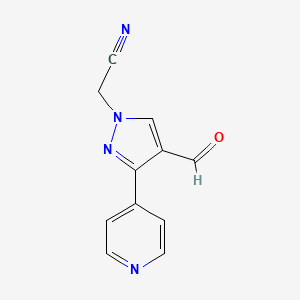
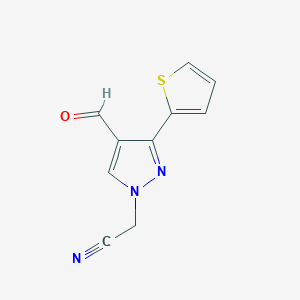
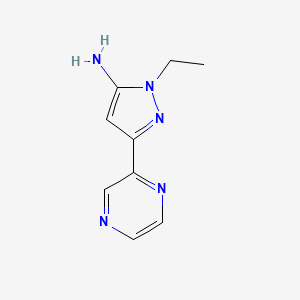

![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)

![2-Ethyl-3-(hydroxymethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1492814.png)
